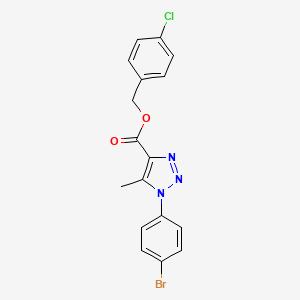

(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the carboxylate group: This step often involves esterification reactions.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Triazoles have emerged as pivotal structures in the development of anticancer agents. The compound has shown promise as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play a crucial role in tumor growth and metastasis. Studies indicate that derivatives of triazoles exhibit selective inhibition against tumor-associated isoforms such as hCA IX and hCA XII, making them potential candidates for cancer therapy .

Antimicrobial Properties

Research has demonstrated that triazole derivatives possess significant antibacterial and antifungal activities. The incorporation of halogen substituents like bromine and chlorine enhances the biological activity of these compounds. For instance, (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may exhibit enhanced antimicrobial properties due to its structural features, which facilitate interaction with microbial targets .

Anti-inflammatory Effects

The triazole moiety is also recognized for its anti-inflammatory properties. Compounds containing this scaffold can modulate inflammatory pathways, making them useful in treating conditions such as arthritis and other inflammatory diseases. The specific compound's ability to inhibit inflammatory mediators could be explored further for therapeutic applications .

Agricultural Applications

Fungicides

The triazole class is widely used in agriculture as fungicides. The compound's structure suggests potential efficacy against various plant pathogens, particularly in crops susceptible to fungal infections. Its application could help in developing safer and more effective agricultural chemicals that minimize environmental impact while maximizing crop yield .

Herbicides

Research into the herbicidal potential of triazole derivatives indicates that they can disrupt plant growth by inhibiting specific biosynthetic pathways. The compound's unique structure may provide a basis for developing novel herbicides with selective action against weeds while being safe for crops .

Material Science Applications

Polymer Chemistry

The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. The compound can serve as a building block for synthesizing advanced materials with tailored properties for applications ranging from coatings to biomedical devices. Its ability to form stable linkages within polymer matrices could lead to innovations in material design .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Abdel-Wahab et al., 2017 | Synthesized various triazole derivatives exhibiting anticancer activity | Highlighted the potential of triazoles in cancer therapy |

| El-Hiti et al., 2018 | Investigated the crystal structure of related triazole compounds | Provided insights into structural modifications for enhanced activity |

| Recent Research (2024) | Explored dual triazole moieties as inhibitors of carbonic anhydrases | Suggested new avenues for drug development targeting cancer |

Wirkmechanismus

The mechanism of action of (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, making it effective against cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetylpyridinium chloride: Known for its antimicrobial properties.

Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

What sets (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its triazole ring is particularly noteworthy for its stability and ability to interact with various biological targets.

Biologische Aktivität

The compound (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate , a member of the triazole family, exhibits significant biological activity. Triazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrClN4O2. Its structure includes a triazole ring, which is crucial for its biological activity. The compound's synthesis typically involves the reaction of various aromatic precursors under controlled conditions to yield high-purity products.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The specific compound under discussion demonstrated a significant reduction in nitric oxide (NO) production and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent.

2. Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, derivatives similar to this compound exhibited IC50 values ranging from 1.61 to 2.18 µM against different cancer cell lines . The presence of electron-withdrawing groups such as chlorine and bromine on the phenyl rings enhances its activity by stabilizing the triazole structure and facilitating interactions with biological targets.

3. Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Compounds like this one have shown effectiveness against various bacterial strains, attributed to their ability to disrupt microbial cell wall synthesis or function . The mechanism often involves interference with nucleic acid synthesis or protein function.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of triazole derivatives, including our compound, demonstrated that it significantly inhibited COX-2 activity with an IC50 value of 2.6 µM while maintaining a favorable selectivity ratio over COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with reduced side effects.

Case Study 2: Anticancer Efficacy

In vitro tests on human cancer cell lines revealed that the compound exhibited potent cytotoxicity with an IC50 value below that of conventional chemotherapeutics like doxorubicin . Molecular dynamics simulations indicated strong binding interactions with target proteins involved in cancer cell proliferation.

Data Tables

| Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| COX-2 Inhibition | 2.6 | Enzyme inhibition |

| Cytotoxicity | <1.98 | Disruption of cell proliferation |

| Antimicrobial Activity | Variable | Disruption of microbial cell functions |

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDECVMIPDAYLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.